molecular formula C12H14BrF3S B14055227 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene

Cat. No.: B14055227
M. Wt: 327.21 g/mol
InChI Key: TZAULASYRAEHJO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene typically involves the following steps:

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents (e.g., CF3SCl) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the propyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The trifluoromethylthio group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-3-ethyl-5-(trifluoromethylthio)benzene.

    Oxidation: Formation of 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzaldehyde or 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzoic acid.

    Reduction: Formation of 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethyl)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Lacks the ethyl group and trifluoromethylthio group, which may result in different chemical reactivity and biological activity.

    1-Bromo-3,5-bis(trifluoromethyl)benzene:

    1-(3-Bromopropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, which may affect its lipophilicity and biological activity.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

TZAULASYRAEHJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC(F)(F)F)CCCBr

Origin of Product

United States

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